molecular formula C14H14N2O4S2 B1669925 Deacetoxycephalothin CAS No. 34691-02-6

Deacetoxycephalothin

カタログ番号 B1669925
CAS番号: 34691-02-6
分子量: 338.4 g/mol
InChIキー: KCCXIEAFHKKZLW-ZWNOBZJWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deacetoxycephalothin is a type of cephalosporin . Its molecular formula is C14H14N2O4S2 and it has a molecular weight of 338.4 .


Molecular Structure Analysis

The molecular structure of Deacetoxycephalothin is represented by the formula C14H14N2O4S2 . Unfortunately, the detailed structural analysis is not provided in the searched resources.


Physical And Chemical Properties Analysis

Deacetoxycephalothin has a molecular weight of 338.4 and a molecular formula of C14H14N2O4S2 . The specific physical and chemical properties are not provided in the searched resources.

科学的研究の応用

Drug Discovery and Pharmacology

Drug Discovery Evolution : The process of drug discovery has significantly evolved, driven by advancements in chemistry, pharmacology, clinical sciences, and more recently, molecular biology and genomics. These developments have enriched our therapeutic tools, with recombinant proteins and monoclonal antibodies playing pivotal roles in treating diseases. The integration of genomic sciences and bioinformatics has opened new avenues for understanding diseases and identifying novel therapeutic targets (Drews, 2000).

Mechanisms of Disease Treatment : Research into mechanisms of disease and potential treatments continues to be a central theme in pharmacology. For instance, studies on histone deacetylase inhibitors have shown promise in treating various diseases by influencing gene expression and protein degradation pathways, highlighting the importance of understanding cellular and molecular processes in developing new therapies (Kazantsev & Thompson, 2008).

Therapeutic Applications

Neurodegenerative Diseases : The therapeutic application of histone deacetylase inhibitors for central nervous system disorders exemplifies how understanding protein function and gene expression can lead to effective treatments for diseases like Huntington's and multiple sclerosis. This research underscores the potential of targeting specific molecular pathways to modulate disease progression and symptoms (Kazantsev & Thompson, 2008).

Cancer Treatment : The role of HDACs in cancer therapy has been explored, with HDAC inhibition showing potential in preventing cardiac remodeling after myocardial infarction and in combination therapy for cancer treatment. This research highlights the complexity of drug interactions and the importance of targeted therapies in treating complex diseases (Suraweera, O'Byrne, & Richard, 2018).

作用機序

Target of Action

Deacetoxycephalothin, a derivative of cephalothin , primarily targets the cell wall synthesis of microorganisms . It binds to penicillin-binding proteins (PBPs), which are responsible for the union of peptidoglycan units . This impedes the connection between structures, thereby inhibiting the synthesis of the bacterial cell wall .

Mode of Action

The mode of action of deacetoxycephalothin involves the inhibition of cell wall synthesis in microorganisms . The compound binds to PBPs, which play a crucial role in the formation of peptidoglycan units . This binding action prevents the connection between these structures, thereby disrupting the synthesis of the bacterial cell wall .

Biochemical Pathways

It is known that the compound interferes with the synthesis of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacteria, thereby exerting its antibacterial effects .

Pharmacokinetics

It is known that the compound is a metabolite of cephalothin . In patients with normal renal function, the half-life of cephalothin is about 28 minutes, and concentrations of deacetoxycephalothin in serum are low . In patients with uremia, the half-life of cephalothin averages 221 minutes, and there is a continuous accumulation of the deacetyl metabolite in serum during treatment .

Result of Action

The primary result of deacetoxycephalothin’s action is the inhibition of bacterial cell wall synthesis . This leads to the death of the bacteria, thereby exerting its antibacterial effects . It should be noted that deacetoxycephalothin is metabolized to a compound, desacetylcephalothin, which has much lower activity against both gram-positive and gram-negative bacteria .

特性

IUPAC Name

(6R,7R)-3-methyl-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-7-6-22-13-10(12(18)16(13)11(7)14(19)20)15-9(17)5-8-3-2-4-21-8/h2-4,10,13H,5-6H2,1H3,(H,15,17)(H,19,20)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCXIEAFHKKZLW-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90877501
Record name CEPHALOTHIN ANALOG (3-CH3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34691-02-6
Record name Deacetoxycephalothin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEPHALOTHIN ANALOG (3-CH3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90877501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deacetoxycephalothin
Reactant of Route 2
Reactant of Route 2
Deacetoxycephalothin
Reactant of Route 3
Reactant of Route 3
Deacetoxycephalothin
Reactant of Route 4
Reactant of Route 4
Deacetoxycephalothin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Deacetoxycephalothin
Reactant of Route 6
Deacetoxycephalothin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。